molecular formula C23H25FN2O3 B593391 Mdmb-fubica CAS No. 1971007-91-6

Mdmb-fubica

Cat. No.: B593391
CAS No.: 1971007-91-6
M. Wt: 396.5 g/mol
InChI Key: RVAWIZIGOSKPBP-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of MDMB-FUBICA involves several steps, starting with the preparation of the indole core. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

MDMB-FUBICA undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .

Mechanism of Action

MDMB-FUBICA exerts its effects by acting as a potent agonist of the cannabinoid receptor 1 (CB1). Upon binding to CB1, this compound activates the receptor, leading to the activation of downstream signaling pathways. This activation results in various physiological and psychological effects, including analgesia, mood regulation, and altered perception . The molecular targets and pathways involved include the Gi protein and β-arrestin signaling pathways .

Biological Activity

MDMB-FUBICA, a synthetic cannabinoid, has garnered attention due to its potent effects on cannabinoid receptors and its implications in toxicological studies. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, receptor interactions, and relevant case studies.

Chemical Structure and Properties

This compound (3,3-dimethylbutanoate) is classified as a synthetic cannabinoid receptor agonist. Its structure is characterized by an indazole-3-carboxamide backbone, which is common among synthetic cannabinoids. The compound's chemical formula is C₁₈H₂₃F₂N₃O₂, and it exhibits significant lipophilicity, influencing its interaction with biological membranes and receptors.

Receptor Activity

This compound primarily acts as an agonist at the cannabinoid receptors CB1 and CB2. However, it shows a higher affinity for the CB2 receptor compared to the CB1 receptor. The following table summarizes the pharmacological data related to this compound's receptor activity:

Receptor EC50 (nM) Emax (%) Selectivity
CB19.7281.8Moderate
CB23.1100High
  • CB1 Receptor : this compound has an EC50 value of approximately 9.72 nM, indicating moderate potency at this receptor.
  • CB2 Receptor : The compound demonstrates a significantly lower EC50 value of 3.1 nM, highlighting its higher selectivity and efficacy for the CB2 receptor .

This compound activates cannabinoid receptors through a G-protein coupled mechanism, leading to various downstream effects such as modulation of neurotransmitter release and cellular signaling pathways. The activation of CB2 receptors is particularly noted for its potential therapeutic implications in inflammation and pain management.

Case Studies and Toxicological Reports

Several case studies have documented the clinical effects of this compound in intoxication scenarios:

  • Fatal Intoxication Case : A report detailed a fatality associated with this compound use, where postmortem blood analysis revealed a concentration of 7.3 ng/mL (19.1 nM). This case underscored the compound's potential for severe toxicity .
  • Non-fatal Intoxication : In another instance, a non-fatal case involved higher serum concentrations than those found in fatal cases, indicating that even lower doses could lead to significant health risks .

Metabolism and Hydrolysis

Research indicates that this compound undergoes hydrolysis to form metabolites that may retain some biological activity. The major hydrolysis metabolite was shown to exhibit reduced activity compared to the parent compound but still contributes to the overall pharmacological profile .

Q & A

Basic Research Questions

Q. What validated analytical methods are available for detecting MDMB-FUBICA in biological matrices, and how can researchers assess their validity?

Methodological Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detecting synthetic cannabinoids like this compound in biological samples. Key validation parameters include:

  • Recovery rates : Optimize extraction protocols (e.g., protein precipitation, solid-phase extraction) to achieve >80% recovery .

  • Limit of Detection (LOD) and Limit of Quantification (LOQ) : Calibrate using spiked human blood samples (e.g., LOD of 0.1 ng/mL and LOQ of 0.3 ng/mL for this compound) .

  • Matrix effects : Test ion suppression/enhancement by comparing analyte response in post-extraction spiked samples vs. pure solvent.

    • Cross-validation : Compare results with orthogonal techniques like high-resolution mass spectrometry (HRMS) to confirm specificity.
    ParameterRecommended Value/ProtocolReference
    LOD0.1 ng/mL (human blood)
    LOQ0.3 ng/mL (human blood)
    Recovery Efficiency>80% (protein precipitation method)

Q. What protocols ensure accurate synthesis and characterization of this compound for pharmacological studies?

Methodological Answer:

  • Synthesis : Follow organocatalytic or multi-step synthetic routes, with purity confirmed by:

  • HPLC-UV : ≥98% purity threshold.
  • Nuclear Magnetic Resonance (NMR) : Assign all proton and carbon signals to confirm structural integrity .
    • Characterization :
  • Elemental Analysis : Validate empirical formula (e.g., C₂₁H₂₈N₂O₃ for this compound).
  • Melting Point : Compare with literature values to identify impurities.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported EC₅₀ values for this compound across different cannabinoid receptor assays?

Methodological Answer:

  • Assay Standardization :

  • Use uniform cell lines (e.g., HEK-293 expressing CB₁ receptors) to minimize variability.
  • Normalize data to reference agonists (e.g., CP55,940) for cross-study comparisons.
    • Data Harmonization : Apply meta-analysis tools to aggregate results, accounting for variables like incubation time, buffer composition, and temperature .
    • Controlled Replication : Repeat disputed experiments under identical conditions, documenting all parameters in supplementary materials .

Q. What experimental designs are optimal for mapping this compound’s metabolic pathways in human hepatic models?

Methodological Answer:

  • In vitro Models :

  • Primary Hepatocytes : Incubate this compound (1–10 µM) and collect samples at 0, 1, 3, and 6 hours.
  • LC-HRMS Analysis : Screen for phase I (hydroxylation, ester hydrolysis) and phase II (glucuronidation) metabolites .
    • Isotopic Labeling : Use deuterated analogs to trace metabolic transformations.
    • Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic enzymes.

Q. How should researchers address discrepancies in this compound’s stability profiles across forensic toxicology studies?

Methodological Answer:

  • Longitudinal Stability Testing :

  • Store biological samples (blood, urine) at -80°C, -20°C, and 4°C.
  • Analyze degradation kinetics monthly using LC-MS/MS to determine half-life under each condition .
    • Matrix-Specific Factors :
  • Adjust pH to mimic post-mortem conditions for forensic relevance.
  • Add enzyme inhibitors (e.g., sodium fluoride) to prevent enzymatic hydrolysis .

Q. Methodological Frameworks

Q. What statistical models are most robust for analyzing this compound’s dose-response relationships in animal studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ and Hill slope.
  • Outlier Management : Use Grubbs’ test to exclude statistical outliers, ensuring reproducibility .
  • Power Analysis : Predefine sample sizes (e.g., n ≥ 6 per group) to achieve 80% power with α = 0.05 .

Q. How can researchers differentiate this compound from structural analogs in forensic samples?

Methodological Answer:

  • HRMS Fragmentation Libraries : Compare precursor/product ion spectra (e.g., m/z 353.2 → 234.1 for this compound vs. m/z 337.1 → 218.1 for 5F-MDMB-PINACA) .
  • Isomeric Discrimination : Utilize ion mobility spectrometry (IMS) to separate positional isomers based on collision cross-section differences.

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure transparency and reproducibility in this compound studies?

  • Data Sharing : Deposit raw LC-MS/MS files in public repositories (e.g., MetaboLights) with metadata on instrument settings .
  • Protocol Pre-registration : Submit detailed methods to platforms like Open Science Framework before initiating experiments .

Properties

IUPAC Name

methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]-3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3/c1-23(2,3)20(22(28)29-4)25-21(27)18-14-26(19-8-6-5-7-17(18)19)13-15-9-11-16(24)12-10-15/h5-12,14,20H,13H2,1-4H3,(H,25,27)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAWIZIGOSKPBP-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301032712
Record name MDMB-FUBICA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1971007-91-6
Record name N-[[1-[(4-Fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-3-methyl-L-valine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1971007-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mdmb-fubica
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MDMB-FUBICA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MDMB-FUBICA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K53ZMB4NR6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.